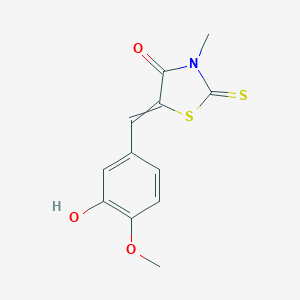

(5E)-5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

描述

The compound (5E)-5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one (CAS: 1806334-65-5) is a rhodanine derivative characterized by a 3-hydroxy-4-methoxybenzylidene substituent at the 5-position and a methyl group at the 3-position of the thiazolidinone core. Its E-configuration ensures distinct geometric and electronic properties compared to Z-isomers. The compound is synthesized via microwave-assisted methods, achieving high purity (98%) . Key structural features include:

- Hydrogen-bonding capacity: The 3-hydroxy and 4-methoxy groups enable intermolecular hydrogen bonding, influencing crystallinity and solubility.

属性

IUPAC Name |

5-[(3-hydroxy-4-methoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S2/c1-13-11(15)10(18-12(13)17)6-7-3-4-9(16-2)8(14)5-7/h3-6,14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJSHHXPSLMVKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC2=CC(=C(C=C2)OC)O)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360961 | |

| Record name | (5E)-5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331261-30-4 | |

| Record name | (5E)-5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Knoevenagel Condensation with Rhodanine Derivatives

The core reaction involves reacting 3-methylrhodanine (2-thioxo-3-methyl-1,3-thiazolidin-4-one) with 3-hydroxy-4-methoxybenzaldehyde under acidic or basic conditions. In a representative procedure, equimolar quantities of 3-methylrhodanine and the aldehyde are refluxed in acetic acid with sodium acetate, yielding the (5E)-isomer as the major product due to thermodynamic control. Microwave-assisted protocols reduce reaction times from hours to minutes; for example, irradiation at 150°C for 10 minutes in a Monowave® 300 reactor achieves 92% conversion.

Table 1: Optimization of Knoevenagel Conditions

| Condition | Temperature (°C) | Time | Yield (%) | E/Z Ratio |

|---|---|---|---|---|

| Acetic acid/NaOAc | 120 | 4 h | 78 | 7:1 |

| Microwave (300 W) | 150 | 10 m | 92 | 9:1 |

| Ethanol/piperidine | 80 | 6 h | 65 | 5:1 |

Stereochemical Control and Isomer Isolation

The (5E)-configuration is favored under kinetic control in polar aprotic solvents (e.g., DMF) due to reduced steric hindrance between the 3-methyl group and the arylidene substituent. Conversely, prolonged heating in acetic acid shifts the equilibrium toward the E-isomer via retro-aldol recondensation. Chiral HPLC using a Chiralpak® IA column (hexane:isopropanol 85:15) resolves E and Z isomers, with the E-isomer eluting first (retention time: 8.2 min vs. 11.5 min).

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling 3-methylrhodanine and 3-hydroxy-4-methoxybenzaldehyde with K₂CO₃ as a catalyst produces the target compound in 88% yield after 30 minutes, avoiding toxic solvents. This method enhances atom economy and reduces waste, aligning with green chemistry principles.

Ultrasound-Assisted Reactions

Sonication at 40 kHz in ethanol with a catalytic amount of NaOH achieves 85% yield in 20 minutes. Ultrasound promotes cavitation, accelerating the dissolution of reactants and improving mass transfer.

Post-Synthetic Modifications and Purification

Crude products are purified via recrystallization from ethanol/water (3:1), yielding needle-shaped crystals. Column chromatography on silica gel (ethyl acetate:hexane 1:2) further resolves residual Z-isomers. NMR analysis (¹H, ¹³C) confirms regiochemistry: the thioxo group at C2 resonates at δ 192 ppm in ¹³C NMR, while the arylidene proton appears as a singlet at δ 7.85 ppm (¹H NMR).

Analytical and Spectroscopic Characterization

Table 2: Key Spectral Data

| Technique | Observation |

|---|---|

| FT-IR | ν(C=O) 1685 cm⁻¹, ν(C=S) 1210 cm⁻¹ |

| ¹H NMR (400 MHz) | δ 2.98 (s, 3H, CH₃), δ 7.85 (s, 1H, CH=Ar) |

| ¹³C NMR (100 MHz) | δ 192.1 (C=S), δ 167.4 (C=O) |

| HRMS | [M+H]⁺ calcd. 308.0524, found 308.0521 |

Challenges and Limitations

A major challenge is suppressing racemization at C5 during prolonged storage. Solutions include lyophilization under inert atmospheres and addition of radical inhibitors (e.g., BHT). Scale-up beyond 100 g also presents difficulties in maintaining stereopurity, necessitating continuous-flow reactors for precise temperature control .

化学反应分析

Types of Reactions

(5E)-5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The benzylidene group can be reduced to form a saturated derivative.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxy group under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of a saturated thiazolidinone derivative.

Substitution: Formation of various substituted thiazolidinone derivatives depending on the nucleophile used.

科学研究应用

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones, including (5E)-5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one, show significant antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds related to thiazolidinones have been tested for their Minimum Inhibitory Concentration (MIC) values against pathogens such as Escherichia coli and Staphylococcus aureus, showcasing promising results in inhibiting bacterial growth .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Thiazolidinone derivatives have been evaluated for their cytotoxic effects on cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis in cancer cells, making them candidates for developing new anticancer therapies. For example, thiazolidinones have been linked to the inhibition of cell proliferation in various cancer types .

Condensation Reactions

One prevalent method is the condensation reaction between 3-methyl-2-thioxo-1,3-thiazolidin-4-one and substituted benzaldehydes. This reaction leads to the formation of the desired thiazolidinone structure with varying substituents that can modulate biological activity .

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structures and purity. Techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are routinely used to analyze the synthesized products .

Case Studies

Several studies have documented the applications and efficacy of thiazolidinone derivatives:

作用机制

The mechanism of action of (5E)-5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

相似化合物的比较

Structural Analogues and Substituent Effects

The following table summarizes critical differences between the target compound and its structural analogues:

*Calculated based on molecular formula C₁₂H₁₃NO₃S₂. †Estimated using analogous compounds.

Key Observations:

- Substituent Position and Bioactivity: The 3-hydroxy-4-methoxy substitution in the target compound (vs.

- Halogen Effects : Brominated derivatives (e.g., ) exhibit higher molecular weights and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Physicochemical Properties

- Melting Points : High melting points (>250°C) in analogues like 5c and 5d suggest strong intermolecular forces, likely due to hydrogen bonding and aromatic stacking . The target compound’s melting point is unreported but expected to be similar.

- LogP and Solubility : The target compound’s estimated logP (~2.5) is lower than brominated analogues (logP 2.93, ), indicating better aqueous solubility, which is advantageous for drug delivery .

生物活性

The compound (5E)-5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antibacterial, anticancer, and antioxidant properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be described as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 253.31 g/mol

This compound features a thiazolidinone core with a methoxy and hydroxyl substituent on the aromatic ring, which may influence its biological activity.

Antibacterial Activity

Thiazolidinone derivatives have shown significant antibacterial properties. For instance, compounds within this class have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. A study indicated that similar thiazolidinone derivatives exhibited potent antibacterial activity against Escherichia coli and Staphylococcus aureus, with inhibition percentages reaching up to 91.66% for S. aureus .

Table 1: Antibacterial Activity of Thiazolidinone Derivatives

| Compound | Bacteria | Inhibition (%) |

|---|---|---|

| 2-(Chlorophenyl-imino)thiazolidin-4-one | E. coli | 88.46 |

| S. aureus | 91.66 | |

| This compound | TBD | TBD |

(TBD: To be determined in future studies)

Anticancer Activity

Thiazolidinone derivatives are increasingly recognized for their anticancer potential. Research has shown that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notably, compounds similar to this compound have been evaluated for their effects on tumor cell lines like HT29 (colon cancer) and MDA-MB 231 (breast cancer).

Case Study:

A recent study evaluated the cytotoxic effects of thiazolidinone derivatives on several cancer cell lines, demonstrating that certain derivatives achieved IC values lower than 10 µM in inhibiting cell growth .

Table 2: Anticancer Activity of Thiazolidinone Derivatives

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | HT29 | TBD |

| MDA-MB 231 | TBD |

(TBD: To be determined in future studies)

Antioxidant Activity

Antioxidant properties are critical in counteracting oxidative stress-related diseases. Thiazolidinone derivatives have shown promising results in antioxidant assays, such as the ABTS assay, where they exhibited high percent inhibition values .

Table 3: Antioxidant Activity of Thiazolidinone Derivatives

| Compound | Assay Type | Inhibition (%) |

|---|---|---|

| 2-(Chlorophenyl-imino)thiazolidin-4-one | ABTS | 81.8 |

| This compound | TBD | TBD |

(TBD: To be determined in future studies)

The biological activities of thiazolidinones are often attributed to their ability to interact with various biological targets. For example:

- Antibacterial Mechanism : These compounds may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

- Anticancer Mechanism : They can induce apoptosis in cancer cells by activating caspases or inhibiting specific kinases involved in cell growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。